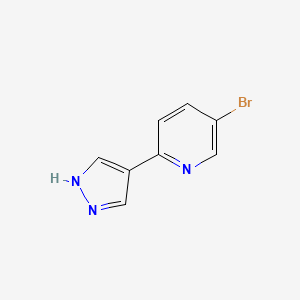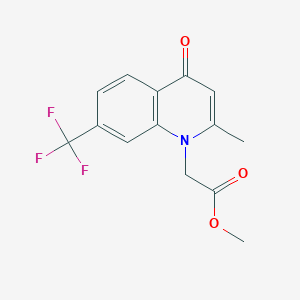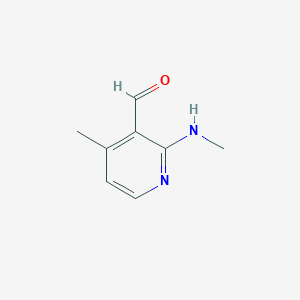
4-Methyl-2-(methylamino)nicotinaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 4-Méthyl-2-(méthylamino)nicotinaldéhyde est un composé chimique de formule moléculaire C8H10N2O. Il appartient à la classe des nicotinaldéhydes, qui sont des dérivés de l'acide nicotinique (vitamine B3). Ce composé est caractérisé par la présence d'un groupe méthyle et d'un groupe méthylamino liés à la structure du nicotinaldéhyde. Il est utilisé dans diverses applications de recherche scientifique en raison de ses propriétés chimiques uniques.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du 4-Méthyl-2-(méthylamino)nicotinaldéhyde peut être réalisée par plusieurs méthodes. Une approche courante implique la réaction de la 4-méthyl-2-nitropyridine avec la méthylamine en conditions réductrices pour former le produit souhaité. La réaction nécessite généralement un agent réducteur tel que l'hydrogène gazeux en présence d'un catalyseur tel que le palladium sur carbone (Pd/C) pour faciliter la réduction du groupe nitro en groupe amino.
Méthodes de production industrielle
Dans un contexte industriel, la production de 4-Méthyl-2-(méthylamino)nicotinaldéhyde peut impliquer une synthèse à grande échelle utilisant des conditions de réaction similaires mais optimisées pour des rendements et une efficacité plus élevés. L'utilisation de réacteurs à écoulement continu et de techniques de purification avancées peut améliorer la capacité de mise à l'échelle et la pureté du produit final.
Analyse Des Réactions Chimiques
Types de réactions
Le 4-Méthyl-2-(méthylamino)nicotinaldéhyde subit diverses réactions chimiques, notamment :
Oxydation : Le groupe aldéhyde peut être oxydé en acide carboxylique en utilisant des agents oxydants tels que le permanganate de potassium (KMnO4) ou le trioxyde de chrome (CrO3).
Réduction : Le groupe aldéhyde peut être réduit en alcool en utilisant des agents réducteurs tels que le borohydrure de sodium (NaBH4) ou l'hydrure de lithium aluminium (LiAlH4).
Substitution : Le groupe méthylamino peut participer à des réactions de substitution nucléophile, où il peut être remplacé par d'autres nucléophiles dans des conditions appropriées.
Réactifs et conditions courants
Oxydation : Permanganate de potassium (KMnO4), trioxyde de chrome (CrO3)
Réduction : Borohydrure de sodium (NaBH4), hydrure de lithium aluminium (LiAlH4)
Substitution : Divers nucléophiles en fonction du produit de substitution souhaité
Principaux produits formés
Oxydation : Acide 4-méthyl-2-(méthylamino)nicotinique
Réduction : Alcool 4-méthyl-2-(méthylamino)nicotinyle
Substitution : Divers dérivés substitués en fonction du nucléophile utilisé
4. Applications de recherche scientifique
Le 4-Méthyl-2-(méthylamino)nicotinaldéhyde présente plusieurs applications de recherche scientifique, notamment :
Chimie : Utilisé comme élément de construction dans la synthèse de molécules organiques et d'hétérocycles plus complexes.
Biologie : Étudié pour son activité biologique potentielle et ses interactions avec les biomolécules.
Médecine : Investigé pour ses propriétés thérapeutiques potentielles et comme précurseur dans la synthèse de composés pharmaceutiques.
Industrie : Utilisé dans la production de produits chimiques fins et comme intermédiaire dans divers processus chimiques.
5. Mécanisme d'action
Le mécanisme d'action du 4-Méthyl-2-(méthylamino)nicotinaldéhyde implique son interaction avec des cibles moléculaires et des voies spécifiques. Le composé peut agir comme un ligand, se liant aux récepteurs ou aux enzymes et modulant leur activité. La présence du groupe aldéhyde lui permet de former des liaisons covalentes avec des sites nucléophiles sur les protéines ou d'autres biomolécules, modifiant potentiellement leur fonction. Les cibles moléculaires et les voies exactes dépendent de l'application spécifique et du contexte de son utilisation.
Applications De Recherche Scientifique
4-Methyl-2-(methylamino)nicotinaldehyde has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of fine chemicals and as an intermediate in various chemical processes.
Mécanisme D'action
The mechanism of action of 4-Methyl-2-(methylamino)nicotinaldehyde involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The presence of the aldehyde group allows it to form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The exact molecular targets and pathways depend on the specific application and context of its use.
Comparaison Avec Des Composés Similaires
Composés similaires
4-Méthyl-2-aminonicotinaldéhyde : N'a pas le groupe méthylamino mais présente des caractéristiques structurelles similaires.
2-Méthylamino-3-pyridinecarboxaldéhyde : Structure similaire mais avec des motifs de substitution différents sur le cycle pyridine.
Nicotinaldéhyde : Le composé parent sans aucun substituant supplémentaire.
Unicité
Le 4-Méthyl-2-(méthylamino)nicotinaldéhyde est unique en raison de la présence à la fois d'un groupe méthyle et d'un groupe méthylamino, ce qui confère une réactivité chimique distincte et une activité biologique potentielle. Ces substituants peuvent influencer les interactions du composé avec d'autres molécules et sa stabilité globale, ce qui en fait un composé précieux pour diverses applications de recherche.
Propriétés
Formule moléculaire |
C8H10N2O |
|---|---|
Poids moléculaire |
150.18 g/mol |
Nom IUPAC |
4-methyl-2-(methylamino)pyridine-3-carbaldehyde |
InChI |
InChI=1S/C8H10N2O/c1-6-3-4-10-8(9-2)7(6)5-11/h3-5H,1-2H3,(H,9,10) |
Clé InChI |
DFPBICOUVKOLBO-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=NC=C1)NC)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-amine dihydrobromide](/img/structure/B11806311.png)


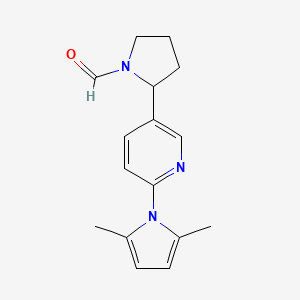
![4-(7-Chloroimidazo[1,2-c]pyrimidin-5-yl)morpholine](/img/structure/B11806322.png)
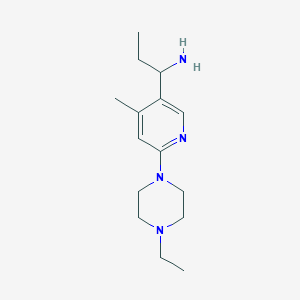
![3-Amino-N-(benzo[d][1,3]dioxol-5-yl)-4-bromobenzamide](/img/structure/B11806330.png)

![3-Aminobenzo[b]thiophene 1,1-dioxide hydrochloride](/img/structure/B11806338.png)

